molecular formula C12H14O2 B6333580 Methyl 4-cyclobutylbenzoate CAS No. 1378655-16-3

Methyl 4-cyclobutylbenzoate

Cat. No. B6333580
CAS RN: 1378655-16-3
M. Wt: 190.24 g/mol
InChI Key: RIIYGQLUKVISMU-UHFFFAOYSA-N
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Description

Methyl 4-cyclobutylbenzoate is a chemical compound with the CAS Number: 1378655-16-3 . It has a molecular weight of 190.24 .

Scientific Research Applications

  • Crystal Structure and Theoretical Analysis : Methyl 4-hydroxybenzoate, a compound closely related to Methyl 4-cyclobutylbenzoate, is used in cosmetics and as a food preservative. A study explored its single crystal X-ray structure and intermolecular interactions. Computational calculations were performed to understand its pharmaceutical activity (Sharfalddin et al., 2020).

  • Environmental Analysis : An analytical method was developed to measure parabens, including methylparaben, in human milk, indicating the widespread use of these compounds and the need to assess human exposure (Ye et al., 2008).

  • Antimicrobial Activity : Schiff base ligands containing cyclobutane and thiazole rings, similar in structure to Methyl 4-cyclobutylbenzoate, were synthesized and tested for antimicrobial activities against various microorganisms (Cukurovalı et al., 2002).

  • Nanoparticle Development : Studies on compounds like Methyl 4-cyclobutylbenzoate involve the creation of polymeric and solid lipid nanoparticles for sustained release in agricultural applications, indicating potential use in plant disease treatment and prevention (Campos et al., 2015).

  • Neuroprotective Effects : Research on methyl 3,4-dihydroxybenzoate, a compound related to Methyl 4-cyclobutylbenzoate, showed neuroprotective effects against oxidative damage in human neuroblastoma cells, suggesting potential applications in neurodegenerative disease research (Cai et al., 2016).

Safety and Hazards

Methyl 4-cyclobutylbenzoate has been assigned the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

methyl 4-cyclobutylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-14-12(13)11-7-5-10(6-8-11)9-3-2-4-9/h5-9H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIIYGQLUKVISMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred mixture of ZnBr2 (83.0 g, 368.53 mmol, 4.00 equiv) in THF (500 mL) under nitrogen at 0° C. was added a solution of bromo(cyclobutyl)magnesium (242 mL, 364 mmol, 1.5 M in THF) dropwise during 20 min. To the resulting mixture were added Pd(dppf)Cl2 (2.00 g, 0.10 equiv) and methyl 4-bromobenzoate (20 g, 93.00 mmol, 1.00 equiv) at −40° C. The resulting mixture was stirred at −40° C. for 1 h under nitrogen, and then carefully quenched with 500 mL of NH4Cl(aq., sat.). The mixture was extracted with 3×500 mL of ethyl acetate. The combined organic layers were washed with 3×500 mL of brine, then dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 18.0 g (crude) of the title compound as a light yellow oil.
Quantity
242 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Quantity
83 g
Type
catalyst
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
2 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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